
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Übersicht
Beschreibung
“N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 250.04 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrF2NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) . This indicates that the molecule consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources .Wirkmechanismus
The mechanism of action of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide involves the inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects. Additionally, this compound has been shown to have potential in the treatment of neurological disorders by modulating the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. This compound has been shown to have anti-inflammatory effects, pain-relieving effects, and anxiolytic effects. Additionally, this compound has potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in lab experiments is its potent inhibition of FAAH, which allows for a significant increase in endocannabinoid levels. Additionally, this compound has been shown to have potential in the treatment of neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide. One potential direction is the investigation of its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research could explore the potential of this compound in the treatment of chronic pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Overall, the potential therapeutic effects of this compound make it a promising candidate for further research in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic effects. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Safety and Hazards
The safety data sheet (SDS) for “N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” was not found in the available sources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances, including avoiding inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO/c9-4-1-6(12)7(2-5(4)11)13-8(14)3-10/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHIDXEBDSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)
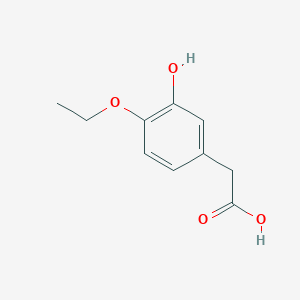
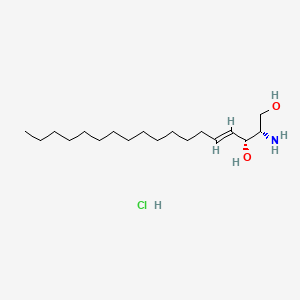
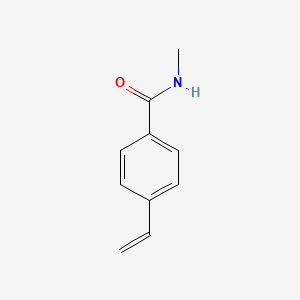
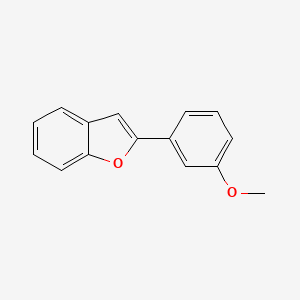






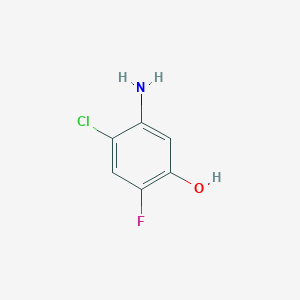

![1H-pyrazolo[4,3-b]pyridine](/img/structure/B3041312.png)